4'-Methoxyisoagarotetrol

描述

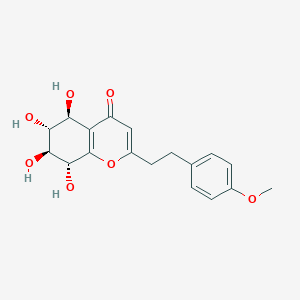

4'-Methoxyisoagarotetrol is a chromone-derived natural product isolated from Aquilaria sinensis (Chinese agarwood), a plant renowned for its aromatic resin and medicinal properties . Structurally, it belongs to the 2-(2-phenylethyl)chromone family, characterized by a tetrahydrochromone backbone substituted with a methoxy group at the 4' position and hydroxyl groups at other positions . Its identification relies on spectroscopic methods such as NMR, with comparisons to literature data confirming its stereochemistry and substituent arrangement .

Chromones like this compound are studied for their neuroprotective, anti-inflammatory, and antioxidant activities. However, its specific pharmacological profile remains under investigation, with structural features such as the methoxy group likely influencing its bioactivity .

属性

分子式 |

C18H20O7 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC 名称 |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1 |

InChI 键 |

NRDKOXSXHXTKHR-VVLHAWIVSA-N |

手性 SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

规范 SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 4'-甲氧基异沉香四醇的合成涉及从沉香中提取,然后进行一系列化学反应以分离出所需的化合物。 具体的合成路线和反应条件在文献中有所详细介绍,通常涉及使用溶剂和催化剂来促进反应 。

工业生产方法: 4'-甲氧基异沉香四醇的工业生产通常涉及从沉香中大规模提取,然后进行纯化工艺以确保最终产品的高纯度。 生产方法旨在最大限度地提高产量,同时保持化合物的完整性 。

化学反应分析

反应类型: 4'-甲氧基异沉香四醇经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂,如高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团,通常使用卤素或烷基化试剂。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和烷基化试剂(例如碘甲烷)。 反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保达到预期结果 。

形成的主要产物: 这些反应形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 。

科学研究应用

Medicinal Chemistry Applications

4'-Methoxyisoagarotetrol has been identified as a phosphodiesterase 3A inhibitor with an IC50 value of approximately 54 μM. This inhibition is crucial because phosphodiesterase enzymes play a vital role in regulating intracellular levels of cyclic nucleotides, which are important for numerous cellular functions, including cell proliferation and apoptosis .

Key Areas of Research:

- Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotection: Research indicates that it may have protective effects on neuronal cells, suggesting possible applications in neurodegenerative diseases.

Cancer Research

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC).

Case Study:

A study demonstrated that this compound significantly inhibited the proliferation and migration of HCC cells. It was found to upregulate GADD45G expression, which is associated with tumor suppression. The compound promoted apoptosis in cancer cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HuH-7 | 22.83 ± 1.1 (48h) | Inhibition of proliferation |

| SK-HEP-1 | 29.33 ± 0.33 (48h) | Inhibition of migration |

Anti-Infective Applications

This compound has also been investigated for its anti-infective properties. Its broad-spectrum activity against various pathogens makes it an interesting candidate for further exploration in infectious disease management.

Potential Targets:

- Viral Infections: The compound shows potential against viruses like HIV and influenza.

- Bacterial Infections: Its efficacy against bacterial strains suggests possible applications as an antibiotic or in combination therapies .

Signaling Pathways and Mechanisms

The compound's influence on various signaling pathways is another area of interest. It has been linked to several critical pathways involved in cell growth and survival:

- NF-κB Pathway: Inhibition of this pathway could lead to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway: Modulating this pathway may enhance the antiproliferative effects against cancer cells.

作用机制

4'-甲氧基异沉香四醇的作用机制涉及其对磷酸二酯酶 3A 的抑制作用。通过抑制这种酶,该化合物可以调节各种生理过程,包括环状腺苷单磷酸 (cAMP) 水平的调节。 这种调节会影响细胞信号通路,并可能导致治疗效果 。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and research findings for 4'-methoxyisoagarotetrol and related chromones:

Key Findings from Comparative Studies

Methoxy vs. Hydroxy Substitutions

- The 4'-methoxy group in this compound distinguishes it from isoagarotetrol (lacking this group) and hydroxyisoagarotetrols (e.g., compounds 15 and 16).

- In contrast, 7'-hydroxyisoagarotetrols (compounds 15 and 16) exhibit higher polarity, which may limit membrane permeability but enhance solubility in aqueous environments .

Stereochemical Influences

- The R and S configurations at the 7' position in compounds 15 and 16 demonstrate how stereochemistry affects biological interactions. For example, the R configuration may favor binding to specific enzymes or receptors due to spatial compatibility .

Halogenation Effects

- This modification is rare in natural chromones and may confer unique reactivity .

Simpler Chromones as Baselines

- Compound 17, a minimally substituted chromone, serves as a reference for evaluating the impact of additional functional groups. Its lack of complex substitutions highlights the role of methoxy and hydroxy groups in modulating activity .

生物活性

4'-Methoxyisoagarotetrol is a chromone derivative known for its diverse biological activities, particularly as a phosphodiesterase type 3A (PDE3A) inhibitor. This compound, derived from natural sources, has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- CAS Number : 104060-61-9

The compound exhibits moderate PDE3A inhibitory activity with an IC50 value of approximately 54 μM , indicating its potential role in modulating cellular signaling pathways associated with various physiological processes .

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly PDE3A. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can result in enhanced cardiac contractility and vasodilation, making it a candidate for treating heart-related conditions. Additionally, the modulation of cAMP levels can influence various signaling pathways involved in cell proliferation and apoptosis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that meroterpenoids like this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on the proliferation of human cancer cell lines such as HeLa and A549, often with IC50 values ranging from 100 to 300 µg/mL .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage. This is particularly relevant in the context of cancer and cardiovascular diseases .

- Anti-inflammatory Effects : By modulating inflammatory pathways through cAMP elevation, this compound may also contribute to reduced inflammation, which is beneficial in chronic inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the promising biological activities of this compound and related compounds:

| Study | Findings |

|---|---|

| Liu et al. (2022) | Reported that meroterpenoids exhibit a wide range of biological activities including anti-cancer and anti-inflammatory effects. |

| Kanokmedhakul et al. (2011) | Identified cytotoxic effects of related meroterpenoids against lung and epidermal carcinoma cells with IC50 values as low as 2.9 µg/ml. |

| Cohen et al. (2011) | Demonstrated that certain derivatives inhibited the proliferation of leukemia cell lines significantly at concentrations below 50 µg/ml. |

These studies underscore the potential therapeutic applications of this compound in oncology and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。